1-(8-Chloro-5-isoquinolyl)ethanone
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Overview
Description
1-(8-Chloro-5-isoquinolyl)ethanone is a chemical compound with the molecular formula C11H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-5-isoquinolyl)ethanone typically involves the chlorination of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of hydrochloric acid and other reagents to facilitate the chlorination and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-5-isoquinolyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1-(8-Chloro-5-isoquinolyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-5-isoquinolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Bromo-5-isoquinolyl)ethanone
- 1-(8-Fluoro-5-isoquinolyl)ethanone
- 1-(8-Methyl-5-isoquinolyl)ethanone
Uniqueness
1-(8-Chloro-5-isoquinolyl)ethanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C11H8ClNO |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(8-chloroisoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11(12)10-6-13-5-4-9(8)10/h2-6H,1H3 |
InChI Key |
VYJBHUZIPGQSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CN=CC2=C(C=C1)Cl |
Origin of Product |
United States |
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